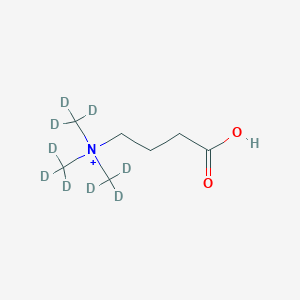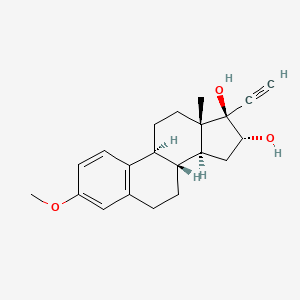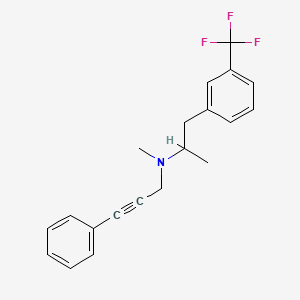
alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine is a synthetic organic compound. It is characterized by the presence of a trifluoromethyl group, a phenyl ring, and a propynyl group attached to a phenethylamine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine typically involves multi-step organic reactions. One possible route could involve the alkylation of a phenethylamine derivative with a propynyl halide, followed by the introduction of a trifluoromethyl group through electrophilic substitution. Reaction conditions may include the use of strong bases, solvents like dichloromethane, and temperature control to optimize yields.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high purity and yield. Techniques like continuous flow chemistry and the use of automated reactors may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the propynyl group to an alkene or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamines: Structurally similar compounds with varying substituents on the phenyl ring.
Trifluoromethylphenethylamines: Compounds with a trifluoromethyl group attached to the phenethylamine backbone.
Propynylphenethylamines: Compounds featuring a propynyl group on the phenethylamine structure.
Uniqueness
Alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine is unique due to the combination of its trifluoromethyl, phenyl, and propynyl groups. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
74051-15-3 |
|---|---|
Fórmula molecular |
C20H20F3N |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-methyl-N-(3-phenylprop-2-ynyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C20H20F3N/c1-16(14-18-10-6-12-19(15-18)20(21,22)23)24(2)13-7-11-17-8-4-3-5-9-17/h3-6,8-10,12,15-16H,13-14H2,1-2H3 |
Clave InChI |
YVHZBJXOFFMTCF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CC=C1)C(F)(F)F)N(C)CC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


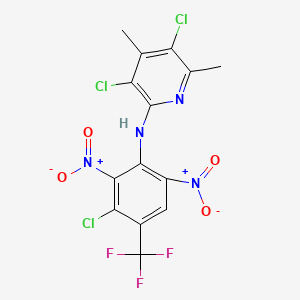

![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
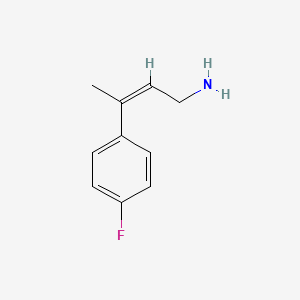
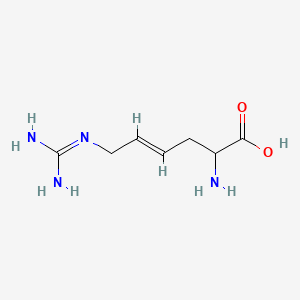
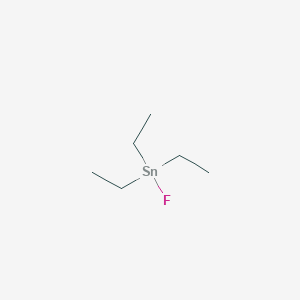

![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)
